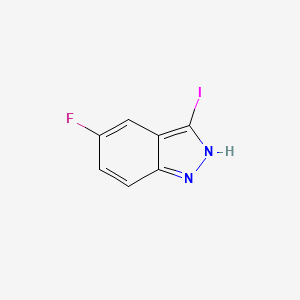

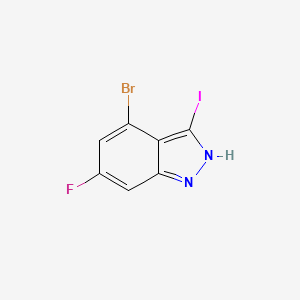

4-Bromo-6-fluoro-3-iodo-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

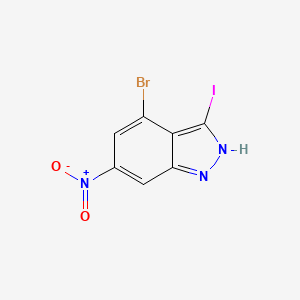

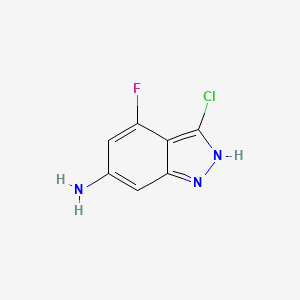

4-Bromo-6-fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3BrFIN2. It has a molecular weight of 340.92 . This compound is solid at room temperature and should be stored at temperatures between 2-8°C .

Synthesis Analysis

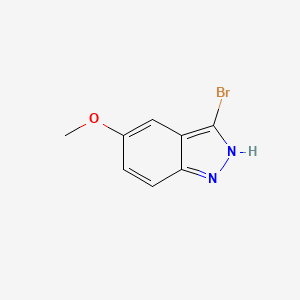

Indazole derivatives, including 4-Bromo-6-fluoro-3-iodo-1H-indazole, have been synthesized using various methods . One common method involves the cyclization of ortho-substituted benzylidenehydrazine . A hydrogen bond-propelled mechanism has been proposed for this cyclization .Molecular Structure Analysis

The InChI code for 4-Bromo-6-fluoro-3-iodo-1H-indazole is 1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H, (H,11,12) . This compound contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis

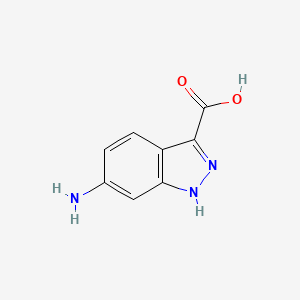

Indazole derivatives, including 4-Bromo-6-fluoro-3-iodo-1H-indazole, have been used in the synthesis of various bioactive compounds . They have been used as building blocks in the synthesis of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .Physical And Chemical Properties Analysis

4-Bromo-6-fluoro-3-iodo-1H-indazole is a solid at room temperature . It has a molecular weight of 340.92 and an InChI code of 1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H, (H,11,12) .Wissenschaftliche Forschungsanwendungen

- Field : Medicinal Chemistry

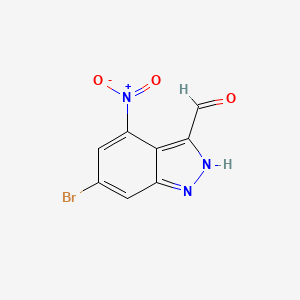

- Application : 4-Bromo-6-fluoro-3-iodo-1H-indazole has been used in the preparation of PI3 kinase inhibitors . PI3 kinases play a key role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target in cancer research .

- Field : Organic Chemistry

- Application : Indazole compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The synthesis of 1H- and 2H-indazoles has been a focus of recent research .

- Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

- Field : Material Science

- Application : Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .

- Method : 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Phosphoinositide 3-Kinase Inhibitors

Synthesis of Indazoles

Dye-Sensitized Solar Cells (DSSCs)

- Field : Medicinal Chemistry

- Application : Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

- Field : Neuropharmacology

- Application : Indazole-containing compounds have been used as serotonin receptor antagonists .

HIV Protease Inhibitors

Serotonin Receptor Antagonists

Aldol Reductase Inhibitors

- Field : Neuropharmacology

- Application : Indazole-containing compounds have been used as acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are drugs that increase the levels of acetylcholine, a neurotransmitter, in the brain and are used in the treatment of diseases like Alzheimer’s and Parkinson’s .

- Field : Medicinal Chemistry

- Application : 4-Bromo-6-fluoro-1H-indazole has been used in the preparation of PI3 kinase inhibitors . PI3 kinases play a key role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target in cancer research .

- Field : Material Science

- Application : Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .

- Method : 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Acetylcholinesterase Inhibitors

Preparation of PI3 Kinase Inhibitors

Dye-Sensitized Solar Cells (DSSCs)

Safety And Hazards

The safety information available for 4-Bromo-6-fluoro-3-iodo-1H-indazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

Indazole derivatives, including 4-Bromo-6-fluoro-3-iodo-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their potential applications in drug development .

Eigenschaften

IUPAC Name |

4-bromo-6-fluoro-3-iodo-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBMFTQJQXKQLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646408 |

Source

|

| Record name | 4-Bromo-6-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluoro-3-iodo-1H-indazole | |

CAS RN |

887567-87-5 |

Source

|

| Record name | 4-Bromo-6-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.